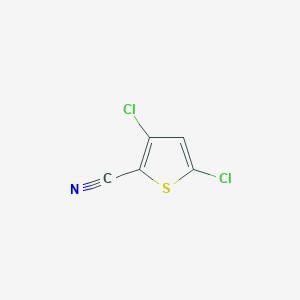
3,5-dichloro-2-Thiophenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichlorothiophene-2-carbonitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. The presence of chlorine atoms and a nitrile group in 3,5-dichlorothiophene-2-carbonitrile makes it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dichlorothiophene-2-carbonitrile can be synthesized through several methods. One common approach involves the chlorination of thiophene derivatives. For instance, the chlorination of 2-thiophenecarbonitrile with chlorine gas in the presence of a catalyst can yield 3,5-dichlorothiophene-2-carbonitrile . Another method involves the reaction of 3,5-dichlorothiophene with cyanogen bromide under basic conditions .
Industrial Production Methods
Industrial production of 3,5-dichlorothiophene-2-carbonitrile typically involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichlorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: 3,5-diaminothiophene-2-carbonitrile or 3,5-dimethoxythiophene-2-carbonitrile.
Oxidation: 3,5-dichlorothiophene-2-sulfoxide or 3,5-dichlorothiophene-2-sulfone.
Reduction: 3,5-dichlorothiophene-2-amine.
Applications De Recherche Scientifique
3,5-Dichlorothiophene-2-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-dichlorothiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichlorothiophene-3-carbonitrile: Similar structure but different substitution pattern.
3,5-Dichlorothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
3,5-Dibromothiophene-2-carbonitrile: Bromine atoms instead of chlorine atoms.
Uniqueness
3,5-Dichlorothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a nitrile group makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C5HCl2NS |
|---|---|
Poids moléculaire |
178.04 g/mol |
Nom IUPAC |
3,5-dichlorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HCl2NS/c6-3-1-5(7)9-4(3)2-8/h1H |
Clé InChI |
UUJFOQDWOYZTQY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Cl)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


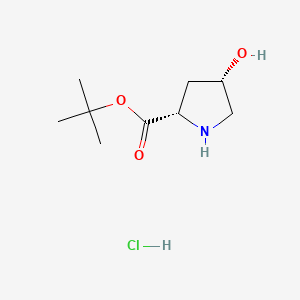
![(2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid](/img/structure/B13902374.png)

![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13902387.png)

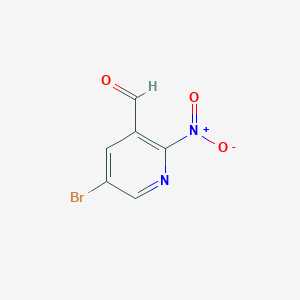
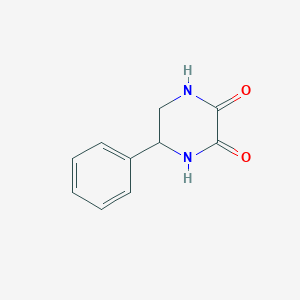

![O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13902406.png)

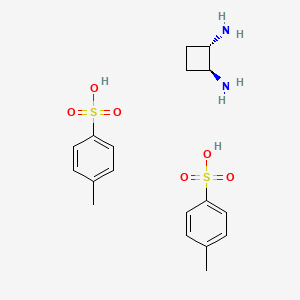
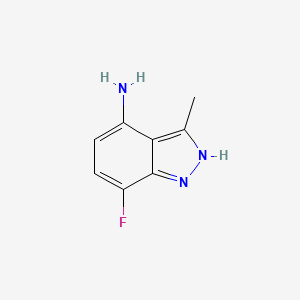
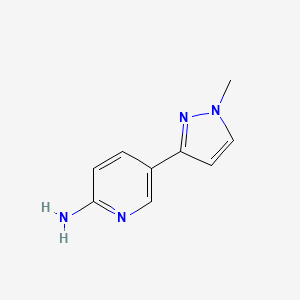
![3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13902443.png)
